molecular formula C13H23NO4 B1475157 tert-Butyl 5,6-dihydroxyoctahydro-2H-isoindole-2-carboxylate CAS No. 1424940-13-5

tert-Butyl 5,6-dihydroxyoctahydro-2H-isoindole-2-carboxylate

Cat. No.: B1475157
CAS No.: 1424940-13-5
M. Wt: 257.33 g/mol
InChI Key: YCYQIUUXRYFEQD-UHFFFAOYSA-N
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Description

Tert-Butyl 5,6-dihydroxyoctahydro-2H-isoindole-2-carboxylate is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 5,6-dihydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-6-8-4-10(15)11(16)5-9(8)7-14/h8-11,15-16H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYQIUUXRYFEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C(CC2C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 5,6-dihydroxyoctahydro-2H-isoindole-2-carboxylate, with the molecular formula C13H23NO4 and CAS number 1424940-13-5, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 257.33 g/mol
  • Density : Approximately 1.297 g/cm³ (predicted)
  • Boiling Point : Estimated at 421.1 ± 45.0 °C (predicted)
  • pKa : Approximately 9.73 ± 0.20 (predicted) .

The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various biological targets. The compound's isoindole structure is known for its ability to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to proteins and nucleic acids.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant activities against various biological targets:

  • Antiviral Activity :
    • A study on indole derivatives revealed that modifications at the C3 position of the indole core significantly enhanced the inhibitory effects against HIV-1 integrase, a critical enzyme in the viral life cycle. The introduction of long branches improved interactions with hydrophobic cavities near the active site .
    • Compounds with similar structures demonstrated IC50 values as low as 0.13 μM, indicating strong potential for therapeutic applications against viral infections .
  • Enzyme Inhibition :
    • Similar isoindole derivatives have shown promise as inhibitors of cytosolic phospholipase A2α, an enzyme involved in inflammatory processes . This suggests that this compound may also possess anti-inflammatory properties.
  • Anticancer Potential :
    • Some indole derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural characteristics of these compounds allow them to interact with cancer-related pathways .

Case Study 1: HIV Integrase Inhibition

In a recent study focused on indole-2-carboxylic acid derivatives, compounds were synthesized and evaluated for their ability to inhibit HIV integrase. Among them, one derivative exhibited an IC50 value of 0.13 μM, showcasing the potential for developing effective antiretroviral agents based on the isoindole scaffold .

Case Study 2: Cytosolic Phospholipase A2α Inhibition

Research involving the synthesis of tert-butyl esters of indole carboxylic acids demonstrated their capability to inhibit cytosolic phospholipase A2α effectively. This inhibition could lead to reduced inflammatory responses in various disease models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 5,6-dihydroxyoctahydro-2H-isoindole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5,6-dihydroxyoctahydro-2H-isoindole-2-carboxylate

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